Allylescaline
Overview
Description
Allylescaline is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Allylescaline, a lesser-known psychedelic drug, is closely related in structure to mescaline . The primary targets of this compound are the serotonergic receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound interacts with its targets, the serotonergic receptors, by binding to them. It has been found to bind with weak to moderately high affinity to the 5-HT 2A receptor . The interaction with these receptors leads to changes in the neural signaling pathways, which can result in altered perception, mood, and consciousness.
Biochemical Pathways
This system is involved in many functions, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire .
Pharmacokinetics
Like other phenethylamines, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in its psychedelic effects. This compound produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy . These effects are likely due to its interaction with the serotonergic system.
Biochemical Analysis
Biochemical Properties
Allylescaline is a derivative of the phenethylamine escaline . Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound
Cellular Effects
This compound produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy
Temporal Effects in Laboratory Settings
The dosage range of this compound is listed as 20–35 mg, and the duration is 8–12 hours
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUAYHHGCXYBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)OC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660348 | |
Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-75-7 | |
Record name | 3,5-Dimethoxy-4-(2-propen-1-yloxy)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39201-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYLESCALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39IWS08EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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